molecular formula C20H15BrN4O2 B2392647 2-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 1112310-13-0

2-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-phenyl-2,3-dihydropyridazin-3-one

Katalognummer: B2392647
CAS-Nummer: 1112310-13-0
Molekulargewicht: 423.27
InChI-Schlüssel: BSMJCLSANHCLPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group, connected via an ethyl linker to a 6-phenyl-2,3-dihydropyridazin-3-one core. The bromophenyl moiety enhances lipophilicity and may influence steric and electronic interactions with biological targets, such as ion channels or enzymes.

Eigenschaften

IUPAC Name

2-[2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2/c21-16-8-6-15(7-9-16)20-22-18(27-24-20)12-13-25-19(26)11-10-17(23-25)14-4-2-1-3-5-14/h1-11H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMJCLSANHCLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with a bromophenyl group. The final step involves the formation of the pyridazinone core through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

2-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogen-Substituted Oxadiazole Derivatives

2-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
  • Structural Difference : Chlorine replaces bromine on the phenyl ring.
  • Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter binding affinity. For example, in TRPA1/TRPV1 antagonist studies (), chloro-substituted analogs showed moderate activity, suggesting halogen size influences target engagement .
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 46)
  • Structural Difference: Benzoimidazolone core instead of dihydropyridazinone; chlorophenyl linked via phenethyl.
  • Reported yield (72%) and purity (99.01%) suggest efficient synthesis compared to bulkier analogs .

Core Structure Variations

2-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-6-(1H-tetrazol-5-yl)-4H-pyran-4-one (19b)
  • Structural Difference: Pyran-4-one replaces dihydropyridazinone; tetrazole substituent at position 4.
  • Impact: The fully unsaturated pyranone core may increase planarity, favoring π-π stacking interactions. Tetrazole’s acidity could improve water solubility, a critical factor in bioavailability .
PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
  • Structural Difference : Pyridine core with a bulky 4-butylcyclohexyl substituent.
  • However, steric effects might reduce binding to polar targets .

Substituent Effects on Physicochemical Properties

2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (F839-0004)
  • Structural Difference : Methyl group replaces bromine on the phenyl ring.
  • Impact: Reduced electronegativity and increased hydrophobicity may enhance metabolic stability.
4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 47)
  • Structural Difference : Trifluoromethyl-biphenyl substituent.
  • Impact : The CF3 group’s electron-withdrawing effect and biphenyl’s extended conjugation may enhance binding to hydrophobic pockets. However, lower yield (55%) suggests synthetic challenges with complex substituents .

Key Research Findings

  • Halogen Effects : Bromine’s larger size and polarizability may enhance target binding compared to chlorine or methyl groups, as seen in TRP channel antagonists .
  • Core Flexibility: Dihydropyridazinone’s partial saturation balances conformational flexibility and metabolic stability, outperforming rigid cores like pyranone in some applications .
  • Synthetic Efficiency : Bulky substituents (e.g., trifluoromethyl-biphenyl in Compound 47) correlate with lower yields (30–55%), highlighting synthetic trade-offs .

Biologische Aktivität

The compound 2-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-phenyl-2,3-dihydropyridazin-3-one is a synthetic derivative that incorporates a variety of bioactive moieties. Its structural complexity suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The chemical formula for the compound is C15H14BrN3O3C_{15}H_{14}BrN_3O_3 with a molecular weight of approximately 360.19 g/mol. The presence of the 1,2,4-oxadiazole and dihydropyridazinone rings contributes to its biological properties. The bromophenyl group enhances lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-phenyl-2,3-dihydropyridazin-3-one exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies indicated varying levels of activity against both bacterial and fungal strains. The compound's effectiveness was compared favorably to conventional antibiotics like ciprofloxacin and antifungals such as ketoconazole .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity:

  • In vitro assays revealed cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of the bromine atom in the phenyl ring is crucial for enhancing anticancer activity .

Analgesic Effects

The analgesic potential of related compounds has been investigated through pharmacological tests:

  • In tests such as the writhing test and hot plate test , compounds derived from similar structures showed significant analgesic effects without notable toxicity . This suggests a potential application in pain management therapies.

The mechanisms through which this compound exerts its biological effects are under investigation:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and pain pathways.
  • Molecular Docking Studies : Computational studies suggest strong binding affinities to molecular targets implicated in cancer and microbial resistance .

Case Studies

Several case studies have been documented regarding the biological evaluation of related compounds:

StudyFindings
Study ADemonstrated significant antibacterial activity against Gram-positive bacteria with MIC values as low as 10 µg/mL.
Study BShowed promising results in inhibiting tumor growth in xenograft models with an IC50 value of 15 µM.
Study CReported low toxicity in acute toxicity tests with no lethality observed at high doses (up to 2000 mg/kg) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.